molecular formula C10H13ClINO B1451107 3-(3-Iodophenoxy)pyrrolidine hydrochloride CAS No. 1185302-06-0

3-(3-Iodophenoxy)pyrrolidine hydrochloride

Cat. No. B1451107
M. Wt: 325.57 g/mol
InChI Key: FOXKFJAFDUVAJJ-UHFFFAOYSA-N
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Description

3-(3-Iodophenoxy)pyrrolidine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C10H12INO•HCl and a molecular weight of 325.57 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives has been widely studied in the field of medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For instance, in 2018, Zhang et al. synthesized new hybrid benzofuroxan-based pyrrolidine hydroxamates carrying on the pyrrolidine nitrogen atom two different substituents: a 3-phenoxybenzenesulfonyl or a (3,4-dimethoxyphenyl)prop-2-enoly moiety .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen-containing ring. The structure of pyrrolidine derivatives can be influenced by various factors, including the spatial orientation of substituents and the stereogenicity of carbons . For example, the cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .


Chemical Reactions Analysis

The chemical reactions of pyrrolidine derivatives are diverse and can be influenced by various factors, including the nature of the substituents and the reaction conditions .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Synthetic Pathways and Chemical Intermediates : Pyrrolidine derivatives are synthesized for various purposes, including the preparation of agrochemicals and medicinal compounds. The reactions often involve substitutions and rearrangements to introduce functional groups that are critical for the desired biological activity or chemical properties (Ghelfi et al., 2003).

  • Potential in Cancer Therapy : Iodine-catalyzed synthesis of pyrrolidin-2-one derivatives has been explored for their potential as PI3K inhibitors, demonstrating significant cytotoxicity against certain cancer cell lines. This suggests a pathway for developing novel anticancer agents from pyrrolidine derivatives (Muralidharan et al., 2017).

Chemical Properties and Applications

  • Ligand Synthesis for Metal Complexes : Pyrrolidine rings have been utilized to create hybrid ligands for palladium(II) and mercury(II) complexes. Such ligands are vital for understanding metal coordination chemistry and potential catalytic applications (Singh et al., 2003).

  • Anticancer Activities of Derivatives : The synthesis of 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives, facilitated by iodine catalysis, has been investigated for their in vitro anticancer activities. Such studies highlight the therapeutic potential of structurally diverse pyrrolidine derivatives (Ramachandran et al., 2012).

  • Synthetic Routes to Complex Structures : Research into the synthesis of 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation-beta-iodination showcases the versatility of iodine in facilitating complex molecular architectures. This approach is crucial for accessing a variety of natural products and biologically active molecules (Boto et al., 2001).

  • Functionalized Pyrrolidines : The generation of functionalized pyrrolidines from cyclopropenones indicates a method for synthesizing compounds that are structurally related to natural products with inhibitory activities against cell proliferation and adhesion. This method opens up avenues for the synthesis of complex natural product analogs (Kondakal et al., 2012).

Safety And Hazards

The safety and hazards associated with 3-(3-Iodophenoxy)pyrrolidine hydrochloride are not fully detailed in the available literature. It is recommended to handle the compound with appropriate safety measures .

Future Directions

Pyrrolidine derivatives, including 3-(3-Iodophenoxy)pyrrolidine hydrochloride, continue to be of interest in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(3-iodophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXKFJAFDUVAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=CC=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Iodophenoxy)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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